molecular formula C7H10BrN3 B8023228 (S)-4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole CAS No. 1428331-37-6

(S)-4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole

Cat. No.: B8023228
CAS No.: 1428331-37-6
M. Wt: 216.08 g/mol
InChI Key: SPBLSBDLHRGAEG-ZETCQYMHSA-N
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Description

Significance of Pyrazole (B372694) Scaffolds as Versatile Heterocycles

Pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms, are considered "privileged scaffolds" in medicinal chemistry. google.comnih.gov This designation arises from their ability to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities. nih.govresearchgate.net The pyrazole nucleus is a core component of numerous approved drugs and clinical candidates, demonstrating its therapeutic relevance. nih.gov

The versatility of the pyrazole scaffold can be attributed to several factors:

Diverse Biological Activities: Pyrazole derivatives have been shown to possess an impressive array of biological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, antiviral, and neuroprotective properties. nih.govresearchgate.netlab-chemicals.com

Structural Mimicry: The pyrazole ring can act as a bioisostere for other chemical groups, allowing for the fine-tuning of a molecule's physicochemical properties and biological activity.

Synthetic Accessibility: A wide variety of synthetic methods have been developed for the construction and functionalization of the pyrazole ring, making it a readily accessible scaffold for medicinal chemists. nih.gov

Examples of Biological Activities of Pyrazole Derivatives
Anti-inflammatory
Analgesic
Anticancer
Antimicrobial
Antiviral
Neuroprotective

The Strategic Importance of 4-Halogenated Pyrazoles in Chemical Synthesis

The introduction of a halogen atom, such as bromine, at the 4-position of the pyrazole ring is a key strategic decision in the design of synthetic intermediates. This halogenation provides a versatile handle for a variety of chemical transformations, most notably transition-metal-catalyzed cross-coupling reactions. nih.gov These reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, allow for the introduction of a wide range of substituents at the 4-position, enabling the rapid generation of diverse libraries of compounds for biological screening.

The 4-position of the pyrazole ring is often the preferred site for electrophilic substitution, making the introduction of a bromine atom at this position a relatively straightforward process. nih.gov This strategic placement allows for the subsequent elaboration of the molecule, building complexity and tailoring the structure to optimize its interaction with a specific biological target. The ability to selectively functionalize the 4-position is a powerful tool in the iterative process of drug discovery.

Scope and Research Focus on (S)-4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole in Advanced Synthesis and Derivatization

The specific compound, this compound, has garnered significant attention as a key building block in the synthesis of potent and selective inhibitors of Janus kinases (JAKs). google.comnih.govuq.edu.au JAKs are a family of enzymes that play a crucial role in the signaling pathways of numerous cytokines and growth factors, which are key mediators of the immune response. google.comnih.gov Dysregulation of JAK signaling is implicated in a variety of autoimmune and inflammatory diseases, as well as certain cancers.

The synthesis of JAK inhibitors often involves the use of a pyrazole-containing core that can interact with the kinase's active site. This compound serves as a crucial intermediate in the construction of these complex inhibitors. The synthesis typically involves the following key steps:

Synthesis of the Protected Intermediate: The synthesis often begins with the preparation of the N-Boc protected form, (S)-tert-butyl 3-(4-bromo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate.

Deprotection: The Boc protecting group is then removed to yield the free amine of this compound.

Derivatization: The resulting compound is then further functionalized, often through coupling reactions involving the pyrazole 4-position or the pyrrolidine (B122466) nitrogen, to generate the final JAK inhibitor.

The chirality of the pyrrolidine ring is critical for the potency and selectivity of the final drug molecule, highlighting the importance of using the enantiomerically pure (S)-isomer of the starting material. The bromine atom on the pyrazole ring provides the necessary reactive handle for the subsequent coupling reactions that build the final, complex structure of the JAK inhibitor.

Compound Name CAS Number Molecular Formula Role in Synthesis
This compound2828444-32-0 (hydrochloride)C₇H₁₀BrN₃Key intermediate
(S)-tert-butyl 3-(4-bromo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate1357384-35-0C₁₂H₁₈BrN₃O₂Protected intermediate

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-1-[(3S)-pyrrolidin-3-yl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrN3/c8-6-3-10-11(5-6)7-1-2-9-4-7/h3,5,7,9H,1-2,4H2/t7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPBLSBDLHRGAEG-ZETCQYMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1N2C=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]1N2C=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101271291
Record name 4-Bromo-1-(3S)-3-pyrrolidinyl-1H-pyrazole
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Molecular Weight

216.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1428331-37-6
Record name 4-Bromo-1-(3S)-3-pyrrolidinyl-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1428331-37-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-1-(3S)-3-pyrrolidinyl-1H-pyrazole
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Reactivity and Chemical Transformations of S 4 Bromo 1 Pyrrolidin 3 Yl 1h Pyrazole

Cross-Coupling Chemistry at the 4-Bromo Position

The bromine atom at the C4 position of the pyrazole (B372694) ring is a key functional handle for a range of cross-coupling reactions. This allows for the strategic formation of new carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, significantly expanding the chemical diversity accessible from this starting material.

Carbon-Carbon (C-C) Coupling Reactions

The formation of new C-C bonds at the 4-position is another critical transformation of (S)-4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole, enabling the introduction of aryl, and alkynyl groups.

While the term "direct arylation" often refers to C-H activation, in the context of modifying the 4-bromo position, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction are standard methods for forming C-aryl bonds. rsc.orgrsc.org The Suzuki-Miyaura reaction, which couples an organoboron reagent (like a boronic acid) with an organohalide, is a robust and widely used transformation in drug discovery. mdpi.com

Model studies on related 1-aryl-3-CF₃-4-iodopyrazoles demonstrate the feasibility of this transformation. nih.gov For instance, the reaction of a 4-iodopyrazole (B32481) with phenylboronic acid using a catalyst such as Pd(PPh₃)₄ successfully yields the 4-phenylated pyrazole derivative. nih.gov This indicates that the 4-bromo position of this compound is a viable site for Suzuki-Miyaura coupling to introduce various aryl and heteroaryl substituents. The reaction typically proceeds in the presence of a palladium catalyst and a base like K₂CO₃. mdpi.com

Table 3: Example of Suzuki-Miyaura Coupling with a 4-Iodo-Pyrazole Analog

Pyrazole Substrate Boronic Acid Catalyst Conditions Yield Reference

Note: Data is based on a reaction with an analogous 4-iodo-1-substituted pyrazole.

The Sonogashira coupling is a fundamental C-C bond-forming reaction that couples a terminal alkyne with an aryl or vinyl halide. libretexts.orgorganic-chemistry.org This reaction is catalyzed by palladium and typically a copper(I) co-catalyst, providing a direct route to arylalkynes. libretexts.org The resulting alkynyl-substituted pyrazoles are valuable intermediates in medicinal chemistry and materials science. nih.gov

The Sonogashira coupling has been successfully applied to 4-bromo and 4-iodopyrazole systems. nih.govresearchgate.netresearchgate.net For example, 1-aryl-3-CF₃-4-iodopyrazoles have been coupled with terminal alkynes to furnish the corresponding 4-alkynyl pyrazole derivatives. nih.gov Optimization studies on the Sonogashira coupling of 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole highlight the challenges posed by electron-withdrawing groups on the pyrazole ring, which can make the substrate less reactive and necessitate careful selection of reaction conditions. researchgate.net Copper-free Sonogashira protocols have also been developed to avoid issues with homocoupling of the alkyne partner. libretexts.orgnih.gov

Table 4: Example of Sonogashira Coupling with a 4-Iodo-Pyrazole Analog

Pyrazole Substrate Alkyne Catalyst System Conditions Yield Reference
4-Iodo-1-(p-tolyl)-3-trifluoromethyl-1H-pyrazole Phenylethyne Not specified Not specified 65% nih.gov

Note: Data is based on reactions with analogous 4-halo-1-substituted pyrazoles.

Transformations Involving the Pyrrolidine (B122466) Nitrogen Atom

The nitrogen atom within the pyrrolidine ring of this compound is a secondary amine. As such, it is a nucleophilic center and is expected to undergo a variety of chemical transformations common to secondary amines. These reactions primarily involve the formation of new bonds at the nitrogen atom, leading to a diverse range of derivatives. While specific literature on the reactivity of the target compound is limited, the transformations can be predicted based on established principles of amine chemistry.

Key transformations include:

N-Alkylation: Reaction with alkyl halides or other alkylating agents in the presence of a base to form tertiary amines.

N-Acylation: Reaction with acyl chlorides, acid anhydrides, or carboxylic acids (using coupling agents) to produce amides.

N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, with aryl halides to form N-aryl pyrrolidines.

N-Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.

Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds, nitriles, or sulfones.

These functionalization pathways allow for the introduction of a wide array of substituents onto the pyrrolidine nitrogen, enabling the synthesis of a large library of derivatives from the parent compound.

Structural and Theoretical Investigations of S 4 Bromo 1 Pyrrolidin 3 Yl 1h Pyrazole

Stereochemical Confirmation and Chiral Purity Determination

The designation "(S)" in (S)-4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole specifies the absolute configuration at the chiral center located at the 3-position of the pyrrolidine (B122466) ring. Confirmation of this stereochemistry is critical and is typically achieved through a combination of analytical techniques.

Methods for Stereochemical Confirmation:

X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule, providing unambiguous proof of the (S)-configuration. This technique maps the electron density of a crystalline sample to reveal the precise spatial arrangement of its atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR cannot distinguish between enantiomers, the use of chiral resolving agents or chiral derivatizing agents can lead to the formation of diastereomers, which are distinguishable by NMR.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a primary method for determining the chiral purity or enantiomeric excess (e.e.) of a sample. By using a chiral stationary phase, the enantiomers of the compound exhibit different retention times, allowing for their separation and quantification.

The enantiomeric excess is a measure of the purity of the chiral sample and is calculated from the relative peak areas of the two enantiomers.

Table 1: Example Data for Chiral Purity Determination by HPLC

EnantiomerRetention Time (min)Peak AreaEnantiomeric Excess (%)
(S)-enantiomer12.599.599.0
(R)-enantiomer14.20.5

Tautomeric Equilibrium Studies of 4-Bromo-1H-Pyrazoles

Pyrazoles are heterocyclic compounds that can exhibit tautomerism, a phenomenon where a molecule exists as a mixture of two or more interconvertible structural isomers. nih.govmdpi.com For 4-bromo-1H-pyrazoles with a substituent at the 3(5)-position, the equilibrium between the 3-bromo and 5-bromo tautomers is of particular interest.

Studies on similar 4-bromo-1H-pyrazoles using multinuclear magnetic resonance spectroscopy have shown that the tautomeric equilibrium is influenced by the substitution pattern. researchgate.netcsic.es In cases where a bromine atom is present at the 3(5) position, the 3-bromo tautomer is predominantly found in the solid state and is also the major tautomer in solution. researchgate.netcsic.es This preference can be rationalized and supported by Density Functional Theory (DFT) calculations. researchgate.netcsic.es

Table 2: Comparison of Predicted NMR Chemical Shifts for 4-Bromo-1H-pyrazole Tautomers

TautomerPredicted 13C NMR Shift (C-Br)Predicted 13C NMR Shift (C-N)Relative Stability (Calculated)
3-Bromo Tautomer~95 ppm~140 ppmMore Stable
5-Bromo Tautomer~105 ppm~135 ppmLess Stable

Note: Values are illustrative, based on findings for related structures. researchgate.net

Conformational Analysis of the Pyrrolidine Ring and its Influence on Molecular Geometry

The five-membered pyrrolidine ring is not planar and adopts puckered conformations to minimize steric strain. nih.gov It typically exists in two predominant "envelope" or "twist" pucker modes. nih.gov The conformation of the pyrrolidine ring in this compound is influenced by the substituents and their stereochemistry. nih.govresearchgate.net

Computational Chemistry Approaches

Computational chemistry provides powerful tools for investigating the structural and electronic properties of molecules like this compound. eurasianjournals.com These methods complement experimental data and offer deep insights into molecular behavior. eurasianjournals.comnih.gov

Density Functional Theory (DFT) is a widely used quantum mechanical method to study the electronic structure of molecules. eurasianjournals.comtandfonline.com For pyrazole (B372694) derivatives, DFT calculations are employed to determine optimized geometries, relative energies of conformers and tautomers, and various electronic properties. nih.govnih.gov

Key parameters obtained from DFT calculations include:

Geometric Parameters: Bond lengths, bond angles, and dihedral angles. nih.gov

Electronic Properties: Distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding reactivity. nih.gov

Energy Calculations: Determining the relative stabilities of different isomers and tautomers. researchgate.netcsic.es

Spectroscopic Properties: Predicting NMR chemical shifts to aid in structure elucidation. researchgate.netcsic.es

Table 3: Example of DFT-Calculated Properties for a Pyrazole Derivative

PropertyCalculated ValueSignificance
Total Energy-2500 HartreeIndicates molecular stability
HOMO-LUMO Gap4.5 eVRelates to chemical reactivity and electronic transitions nih.gov
Dipole Moment3.2 DebyeIndicates molecular polarity nih.gov

Molecular Dynamics (MD) simulations are used to study the dynamic behavior and conformational flexibility of molecules over time. eurasianjournals.comnih.gov For this compound, MD simulations can explore the conformational landscape of the pyrrolidine ring and the rotation around the bond connecting the two heterocyclic rings. nih.gov These simulations provide insights into the stability of different conformations and the interactions between the molecule and its environment, such as a solvent or a biological target. nih.govresearchgate.netnih.gov The results can be analyzed by monitoring metrics like the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) of atomic positions. researchgate.net

Computational methods are instrumental in predicting the reactivity and selectivity of chemical reactions. The electronic properties calculated using DFT, such as the distribution of HOMO and LUMO, can identify the most nucleophilic and electrophilic sites in the molecule. nih.gov The amphoteric nature of pyrazoles makes them susceptible to both protonation and deprotonation, which significantly alters the ring's nucleophilicity and reactivity. nih.gov

DFT calculations can model reaction pathways to determine activation energies, helping to predict the most likely products of a reaction. mdpi.comresearchgate.net For instance, by calculating Fukui functions, one can predict the local reactivity at different atomic sites, offering a guide to the regioselectivity of electrophilic or nucleophilic substitution reactions on the pyrazole ring.

Role As a Building Block and Synthetic Intermediate in Complex Molecular Architectures

Application in the Synthesis of Diverse Heterocyclic Systems

The bifunctional nature of (S)-4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole, possessing both a nucleophilic secondary amine (within the pyrrolidine (B122466) ring, which can be deprotected if necessary) and a synthetically versatile C-Br bond, enables its use in the construction of a wide array of more complex heterocyclic frameworks. A primary application is in the synthesis of fused heterocyclic systems, which are prevalent in many biologically active compounds.

A significant area of application is the synthesis of pyrazolo[1,5-a]pyrimidines. These fused bicyclic systems are core structures in many potent and selective kinase inhibitors. In a typical synthetic sequence, the pyrrolidine nitrogen of the title compound can be protected, and the bromo-pyrazole moiety can undergo further chemical transformations. More commonly, the bromo-substituent is utilized in palladium-catalyzed cross-coupling reactions to introduce new carbon-carbon or carbon-nitrogen bonds, which is a key step in building the final complex molecule. For instance, derivatives of this compound serve as key intermediates in the synthesis of Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) inhibitors, which often feature a pyrazolopyrimidine core. nih.gov The synthesis of these inhibitors highlights the utility of the bromo-pyrazole as a platform for diversification.

Furthermore, the pyrazole (B372694) scaffold itself can be constructed through various methods, such as the condensation of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives, before being linked to the pyrrolidine ring. nih.gov Once the this compound scaffold is formed, the bromine atom allows for its elaboration into other heterocyclic systems like pyrazolo[3,4-b]quinolines nih.gov or pyrazolo[3,4-g]isoquinolines, nih.govresearchgate.net which are also investigated as kinase inhibitors. The Suzuki-Miyaura coupling is a particularly powerful tool for this purpose, enabling the connection of the bromo-pyrazole to various aryl or heteroaryl boronic acids or esters. rsc.orgnih.govnih.govias.ac.inresearchgate.net This reaction is fundamental in creating biaryl structures commonly found in pharmacologically active molecules.

Starting Material Reaction Type Resulting Heterocyclic System Reference
4-Bromo-1H-pyrazole derivativesSuzuki-Miyaura Coupling4-Aryl-1H-pyrazoles rsc.orgnih.gov
5-BromoindazolesSuzuki-Miyaura Coupling5-Heteroaryl-indazoles nih.govias.ac.in
5-Amino-3-methyl-1-phenylpyrazoleThree-component reaction1H-Pyrazolo[3,4-b]quinolines nih.gov
Ortho-amino pyrazole esterCyclization with nitrilesPyrazolo[3,4-d]pyrimidin-4(5H)-ones nih.gov
N-(1H-Pyrazol-5-yl)pyrazolo[1,5-a]pyrimidineModification of pyrazole ring5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides nih.gov

Integration into Multi-Component Reaction Sequences

Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single synthetic operation to form a complex product that incorporates substantial portions of all starting materials. The structural elements of this compound make it a suitable candidate for inclusion in MCR strategies, although specific examples in the literature are not widespread.

Theoretically, the secondary amine of the pyrrolidine ring can participate as the amine component in well-known MCRs such as the Ugi or Mannich reactions. For example, in a Ugi four-component reaction, the pyrrolidine moiety could react with an aldehyde, an isocyanide, and a carboxylic acid to rapidly generate molecular complexity. The resulting product would retain the bromo-pyrazole unit, which could then be used for subsequent post-MCR modifications, such as palladium-catalyzed cross-coupling reactions, to build even more elaborate structures.

The synthesis of various pyrazole-containing heterocyclic systems has been successfully achieved using MCRs. For example, pyrano[2,3-c]pyrazoles can be synthesized via a four-component reaction of aldehydes, malononitrile, ethyl acetoacetate, and hydrazine hydrate. Similarly, the synthesis of 1H-pyrazolo[3,4-b]quinolines has been accomplished through a three-component reaction involving 5-aminopyrazole, an aldehyde, and dimedone. nih.gov These examples demonstrate the feasibility of using pyrazole-based building blocks in MCRs. Given the demand for rapid synthesis of compound libraries for drug discovery, the integration of this compound into such efficient synthetic routes represents a promising area for future research.

Reaction Name Components Resulting Core Structure
Three-Component Reaction5-Aminopyrazole, Aldehyde, Dimedone1H-Pyrazolo[3,4-b]quinoline
Four-Component ReactionAldehyde, Malononitrile, Ethyl Acetoacetate, Hydrazine HydratePyrano[2,3-c]pyrazole
Ugi Tetrazole Reaction (UT-4CR)Isocyanide, Oxo component, Amine, Hydrazoic Acidα-Aminomethyl tetrazole

Precursor for the Development of Advanced Chemical Probes and Scaffolds

One of the most significant roles of this compound is its use as a precursor for the development of highly specific chemical probes and molecular scaffolds, particularly in the field of kinase inhibitors. Kinases are a critical class of enzymes, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. nih.gov

This building block is prominently featured in the patent literature as a key starting material for the synthesis of IRAK-4 inhibitors. google.combioworld.comgoogle.comresearchgate.net IRAK-4 is a serine/threonine kinase that plays a crucial role in innate immunity signaling pathways. nih.gov Inhibitors of IRAK-4 are being investigated as potential treatments for various autoimmune and inflammatory conditions. The (S)-pyrrolidin-3-yl-1H-pyrazole moiety often serves as the core scaffold that anchors the inhibitor within the ATP-binding site of the kinase. The bromine atom is a critical functional handle that allows for the introduction of various substituents through cross-coupling reactions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties of the final compound. rsc.orgnih.gov

The synthesis of these advanced scaffolds typically involves a Suzuki-Miyaura coupling reaction, where the bromine atom on the pyrazole ring is reacted with a suitable boronic acid or ester to form a new C-C bond. nih.govias.ac.in This modular approach allows for the systematic exploration of the chemical space around the core scaffold, a process known as Structure-Activity Relationship (SAR) studies. The resulting compounds are not only potential drug candidates but also serve as valuable chemical probes to interrogate the biological function of their target proteins. The stereochemistry of the (S)-pyrrolidine ring is often crucial for achieving high affinity and selectivity, highlighting the importance of using enantiomerically pure starting materials like this compound.

Target Class Key Synthetic Step Resulting Scaffold/Probe Reference
IRAK-4 KinaseModification of pyrazole ring5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides nih.gov
IRAK-4 KinaseNot specified in abstractFurano- and pyrrolo-pyrimidines bioworld.com
Akt KinaseSuzuki Coupling1H-pyridin-4-yl-3,5-disubstituted indazoles ias.ac.in
Janus Kinases (JAKs)Not specified in abstract4-Amino-(1H)-pyrazole derivatives nih.gov
Cyclin-Dependent Kinases (CDKs)Iron-catalyzed reductionCarboanalog of CAN508 (CDK9 inhibitor) rsc.org

Q & A

Q. How can researchers optimize the synthesis of (S)-4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole to improve enantiomeric purity?

  • Methodological Answer : Enantiomeric purity is critical for chiral compounds like this. Use asymmetric synthesis techniques, such as chiral auxiliary-mediated alkylation of the pyrrolidine ring. Monitor reaction conditions (temperature, solvent polarity) to minimize racemization. For purification, employ diastereomeric salt formation with chiral acids (e.g., tartaric acid derivatives) and validate purity via chiral HPLC (≥95% enantiomeric excess) . Key Data :
  • Diastereomeric salt analysis (e.g., X-ray crystallography) confirms configuration .
  • Adjust Boc-protection of the pyrrolidine amine to prevent undesired side reactions during bromination .

Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm substitution patterns on the pyrazole and pyrrolidine rings. 19F^{19}\text{F}-NMR (if applicable) detects trifluoromethyl groups in analogs .
  • X-ray crystallography : Resolve the (S)-configuration using SHELXL for refinement. High-resolution data (e.g., Rint<0.05R_{\text{int}} < 0.05) ensure accurate stereochemical assignment .
  • Mass spectrometry : HRMS (ESI+) confirms molecular weight (theoretical: 289 g/mol for dihydrochloride salt) .

Q. How does the bromine substituent influence reactivity in cross-coupling reactions?

  • Methodological Answer : The bromine at C4 enables Suzuki-Miyaura or Buchwald-Hartwig couplings. Optimize catalysts (Pd(PPh3_3)4_4) and ligands (XPhos) for regioselective arylations. Compare with analogs (e.g., 4-Bromo-1-methylpyrazole) to assess steric effects from the pyrrolidine group . Key Data :
  • Reaction yields drop with bulkier substituents (e.g., trifluoromethyl vs. methyl) due to steric hindrance .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational docking predictions and experimental binding assays for derivatives?

  • Methodological Answer :
  • Docking : Use Schrödinger’s Glide with OPLS4 force fields. Account for pyrrolidine’s conformational flexibility via molecular dynamics (MD) simulations.
  • Experimental validation : Perform SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinities. Discrepancies often arise from protonation states (e.g., pyrrolidine’s amine at physiological pH) or solvent effects .
    Case Study :
    Derivatives of 3-(4-Bromophenyl)-1-phenylpyrazole showed anti-tumor activity in vitro but poor docking scores, resolved by MD simulations revealing induced-fit binding .

Q. What strategies mitigate racemization during functionalization of the pyrrolidine ring?

  • Methodological Answer :
  • Protecting groups : Use Fmoc or Alloc for the pyrrolidine amine to prevent base-mediated racemization during bromination or alkylation.
  • Low-temperature reactions : Conduct reactions below −20°C in aprotic solvents (e.g., THF) to stabilize the transition state.
  • In-line monitoring : Employ FTIR or Raman spectroscopy to detect intermediates prone to racemization .

Q. How do steric and electronic effects from the pyrrolidine group impact catalytic C–H activation in metal complexes?

  • Methodological Answer :
  • Steric effects : The pyrrolidine’s chair conformation creates a hindered environment, reducing catalytic turnover in Pd-mediated C–H arylation. Compare with planar amines (e.g., pyridine) via kinetic studies.
  • Electronic effects : The electron-donating pyrrolidine nitrogen enhances metal-ligand bond strength, stabilizing intermediates. Use cyclic voltammetry to measure redox potentials of metal complexes .

Data Contradiction Analysis

Q. Discrepancies in reported melting points for derivatives: How to validate purity and structural consistency?

  • Methodological Answer :
  • DSC/TGA : Differential scanning calorimetry (DSC) identifies polymorphs or solvates. For example, a dihydrochloride salt may exhibit a sharp endotherm at 215°C vs. free base .
  • PXRD : Compare experimental powder patterns with simulated data from single-crystal structures. Inconsistent peaks indicate impurities .
  • Elemental analysis : Verify %C, %H, %N within ±0.4% of theoretical values .

Tables for Key Comparisons

Property This compound 4-Bromo-1-methylpyrazole 4-Bromo-3-trifluoromethylpyrazole
Molecular Weight (g/mol) 289 (dihydrochloride) 161.00 239.06
Reactivity in Suzuki Moderate (steric hindrance)HighLow (electron-withdrawing CF3_3)
Enantiomeric Resolution Chiral HPLC required Not applicableNot applicable

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